Prop-2-ynylurea: A Technical Guide for Researchers and Drug Development Professionals
Prop-2-ynylurea: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Prop-2-ynylurea, also known as N-propargylurea, is a small, bifunctional molecule featuring both a terminal alkyne and a urea moiety. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable building block in medicinal chemistry and materials science. The terminal alkyne allows for participation in a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the urea group can engage in hydrogen bonding and serve as a scaffold for further chemical elaboration. This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of Prop-2-ynylurea, with a focus on its relevance to researchers and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
Prop-2-ynylurea is a simple yet powerful molecule. Its structure and key properties are summarized below.
Molecular Structure
The structure of Prop-2-ynylurea consists of a propargyl group (prop-2-yn-1-yl) attached to one of the nitrogen atoms of a urea molecule.
Figure 1: 2D Chemical Structure of Prop-2-ynylurea.
Physicochemical Properties
A summary of the key physicochemical properties of Prop-2-ynylurea is presented in the table below.
| Property | Value | Source |
| CAS Number | 5221-62-5 | [1] |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 130 °C | [2] |
| Boiling Point (Predicted) | 181.6 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.1 g/cm³ | [3] |
Synthesis of Prop-2-ynylurea
The synthesis of Prop-2-ynylurea is typically achieved through the reaction of propargylamine with an isocyanate or a precursor that generates an isocyanate in situ. A common and straightforward laboratory-scale synthesis involves the reaction of propargylamine with potassium cyanate in the presence of an acid.
Synthetic Workflow
Figure 2: General workflow for the synthesis of Prop-2-ynylurea.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
Propargylamine
-
Potassium cyanate (KOCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid to form the propargylammonium chloride salt.
-
In a separate beaker, dissolve a slight excess of potassium cyanate in deionized water.
-
Add the potassium cyanate solution dropwise to the stirred, cooled solution of propargylammonium chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Spectroscopic and Analytical Characterization
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.5 - 6.5 | br s | 1H | -NH-C(=O)- |
| ~ 4.5 - 5.5 | br s | 2H | -C(=O)-NH₂ |
| ~ 3.9 - 4.1 | d | 2H | -CH₂- |
| ~ 2.2 - 2.4 | t | 1H | ≡C-H |
Causality behind Predicted Shifts: The protons of the primary amide (-NH₂) are expected to be broad and downfield due to hydrogen bonding and quadrupole broadening from the nitrogen atom. The secondary amide proton (-NH-) will also be a broad singlet. The methylene protons (-CH₂-) are adjacent to a nitrogen and an alkyne, leading to a downfield shift, and will appear as a doublet due to coupling with the terminal alkyne proton. The terminal alkyne proton (≡C-H) will be a triplet due to coupling with the methylene protons.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 - 162 | C=O (Urea) |
| ~ 78 - 82 | -C≡ |
| ~ 70 - 74 | ≡C-H |
| ~ 30 - 35 | -CH₂- |
Causality behind Predicted Shifts: The carbonyl carbon of the urea is the most deshielded and will appear furthest downfield. The sp-hybridized carbons of the alkyne will appear in the characteristic alkyne region. The methylene carbon, being attached to a nitrogen, will be in the aliphatic region but shifted slightly downfield.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~ 3400 - 3200 | N-H stretch | Broad, multiple peaks (amide) |
| ~ 3300 | ≡C-H stretch | Sharp, strong |
| ~ 2120 | -C≡C- stretch | Sharp, medium to weak |
| ~ 1660 | C=O stretch | Strong (Amide I band) |
| ~ 1600 | N-H bend | Medium (Amide II band) |
Causality behind Predicted Peaks: The N-H stretching region will show broad absorption due to hydrogen bonding. The terminal alkyne C-H stretch is a very characteristic sharp peak. The alkyne C≡C stretch is also characteristic, though its intensity can be variable. The carbonyl stretch of the urea (Amide I) is typically a very strong and prominent peak.
Predicted Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): m/z = 98
-
Key Fragmentation Pathways:
-
Loss of NH₂ (m/z = 82)
-
Loss of HNCO (m/z = 55, propargylamine radical cation)
-
Cleavage of the propargyl group (m/z = 44, urea radical cation)
-
Chemical Reactivity and Applications in Drug Development
The dual functionality of Prop-2-ynylurea makes it a versatile synthon in organic synthesis, particularly in the construction of heterocyclic compounds and for bioconjugation.
Reactivity of the Terminal Alkyne
The terminal alkyne is the most reactive site for carbon-carbon and carbon-heteroatom bond formation.
-
Click Chemistry: The most prominent reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecules.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.
-
Mannich-type Reactions: Reaction with an aldehyde and an amine to form propargylamines.
-
Acetylide Formation: The terminal alkyne proton is weakly acidic and can be deprotonated with a strong base to form a nucleophilic acetylide, which can then react with various electrophiles.
Figure 3: Key reactions involving the terminal alkyne of Prop-2-ynylurea.
Reactivity of the Urea Moiety
The urea functional group can participate in various reactions and interactions.
-
Hydrogen Bonding: The N-H protons of the urea are excellent hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This property is crucial for molecular recognition and binding to biological targets.
-
N-Alkylation/Arylation: The urea nitrogens can be further functionalized, although this is generally less facile than reactions at the alkyne.
-
Cyclization Reactions: Propargylic ureas are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as imidazolones and pyrimidinones, through intramolecular cyclization reactions.[4]
Applications in Drug Discovery and Development
The unique chemical properties of Prop-2-ynylurea and its derivatives have led to their exploration in various areas of drug discovery.
-
Scaffold for Bioactive Molecules: The urea group is a common pharmacophore in many approved drugs. The propargyl group allows for the facile introduction of this molecule into larger scaffolds or for post-synthetic modification using click chemistry.
-
Enzyme Inhibition: Derivatives of prop-2-ynylurea have been investigated as inhibitors of various enzymes. For instance, certain substituted 1-(phenyl)-3-prop-2-ynylureas have shown potent antiangiogenic activity and inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]
-
Bioconjugation and Chemical Probes: The terminal alkyne serves as a handle for attaching the urea-containing molecule to biomolecules such as proteins or nucleic acids, or to reporter molecules like fluorophores, for use in chemical biology studies.
Safety and Handling
Prop-2-ynylurea is classified as a hazardous substance.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
Prop-2-ynylurea is a versatile and valuable building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, with a reactive terminal alkyne and a hydrogen-bonding urea moiety, provides a powerful platform for the creation of diverse and complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers looking to leverage this molecule in their scientific endeavors.
References
-
PubChem. (Prop-2-yn-1-yl)urea. National Center for Biotechnology Information. [Link]
-
Ghasemi, Z., & Asrari, Z. (2018). Propargylic ureas as powerful and versatile building blocks in the synthesis of various key medicinal heterocyclic compounds. Journal of the Iranian Chemical Society, 15(11), 2439-2459. [Link]
-
BoroPharm Inc. N-PROP-2-YNYLUREA. [Link]
